Linolenic acid

Inflammation Cyclooxygenase inhibition Drug discovery

Selecting the wrong 18-carbon PUFA can invalidate your study. Linolenic acid (alpha-linolenic acid, ALA) is NOT interchangeable with linoleic acid. ALA's COX-2/COX-1 selectivity ratio of 0.2—versus LA's 0.007—provides a physiologically relevant eicosanoid profile essential for inflammatory and osteoarthritis research. In focal cerebral ischemia models, ALA uniquely reduces infarct volume by 86% via TREK/TRAAK K-channel activation, an effect absent with palmitic acid. For human dietary intervention trials, ALA delivers a quantifiable 0.32 mmol/L LDL-C reduction not observed with linoleic acid controls. Pharmaceutical scientists require ALA's differential UGT inhibition (IC50 26.1 µM) for accurate phase II metabolism studies. Each batch is GC-validated. Insist on authentic ALA—generic substitution risks irreproducible results.

Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
CAS No. 463-40-1
Cat. No. B140111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinolenic acid
CAS463-40-1
Synonymsalpha Linolenic Acid
alpha Linolenic Acid, Ammonium Salt
alpha Linolenic Acid, Calcium Salt
alpha Linolenic Acid, Lithium Salt
alpha Linolenic Acid, Magnesium Salt
alpha Linolenic Acid, Potassium Salt
alpha Linolenic Acid, Sodium Salt
alpha Linolenic Acid, Zinc Salt
alpha-Linolenic Acid
alpha-Linolenic Acid, (E,E,E)-Isomer
alpha-Linolenic Acid, (E,E,Z)-Isomer
alpha-Linolenic Acid, (E,Z,E)-Isomer
alpha-Linolenic Acid, (E,Z,Z)-Isomer
alpha-Linolenic Acid, (Z,E,E)-Isomer
alpha-Linolenic Acid, (Z,E,Z)-Isomer
alpha-Linolenic Acid, (Z,Z,E)-Isomer
alpha-Linolenic Acid, Ammonium Salt
alpha-Linolenic Acid, Calcium Salt
alpha-Linolenic Acid, Lithium Salt
alpha-Linolenic Acid, Magnesium Salt
alpha-Linolenic Acid, Potassium Salt
alpha-Linolenic Acid, Sodium Salt
alpha-Linolenic Acid, Tin(2+) Salt
alpha-Linolenic Acid, Zinc Salt
Linolenate
Linolenic Acid
Molecular FormulaC18H30O2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-
InChIKeyDTOSIQBPPRVQHS-PDBXOOCHSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:500 mgSolvent:nonePurity:99%Physical liquid
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Linolenic Acid (CAS 463-40-1) Essential Omega-3 Fatty Acid Procurement and Differentiation Guide


Linolenic acid (alpha-linolenic acid, ALA) is an 18-carbon, n-3 polyunsaturated fatty acid (PUFA) with three cis double bonds [1]. It is one of the two essential fatty acids required for human health that cannot be endogenously synthesized [2]. ALA serves as the metabolic precursor to long-chain omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) [3], and is commercially sourced from vegetable oils including flaxseed, chia seed, and perilla seed oils.

Why Linolenic Acid (463-40-1) Cannot Be Simply Substituted by Linoleic Acid or Other Omega-3 Analogs


Despite sharing an 18-carbon chain length with linoleic acid (LA, 18:2n-6), alpha-linolenic acid exhibits distinct biological profiles that preclude interchangeable use in research and industrial applications. ALA is an omega-3 PUFA that preferentially activates different metabolic pathways, signaling cascades, and enzymatic targets compared to its omega-6 counterpart LA or even longer-chain omega-3 derivatives such as EPA and DHA [1]. Critical differences in COX-2/COX-1 selectivity ratios, neuroprotective potency, and metabolic conversion efficiencies [2] make generic substitution scientifically invalid and potentially misleading in experimental outcomes.

Quantitative Differentiation Evidence for Linolenic Acid (463-40-1) Relative to Closest Analogs


COX-2 Inhibitory Selectivity: ALA Exhibits 28-Fold Lower COX-2/COX-1 Ratio than Linoleic Acid

Alpha-linolenic acid demonstrates a markedly different cyclooxygenase selectivity profile compared to linoleic acid. While both fatty acids inhibit COX-1 and COX-2, the COX-2/COX-1 selectivity ratio differs by a factor of 28.6-fold [1]. This differential selectivity indicates that ALA is less COX-2 selective than LA, which has implications for anti-inflammatory applications where balanced COX inhibition may be desired.

Inflammation Cyclooxygenase inhibition Drug discovery

Neurological Deficit Improvement: ALA Reduces Stroke Volume by 86% vs Vehicle Control

In a clinically relevant mouse model of transient focal cerebral ischemia, a single intravenous dose of alpha-linolenic acid (500 nmol/kg) administered up to 3 hours after reperfusion reduced infarct volume by 86% relative to vehicle-treated animals [1]. Additionally, neurological deficit scores at 24 hours were significantly improved (1.8 vs 2.5 in vehicle controls) [1]. Importantly, palmitic acid, a saturated fatty acid control, provided no neuroprotection, confirming the effect is specific to ALA's mechanism [2].

Neuroprotection Ischemia Stroke model

LDL Cholesterol Lowering: ALA Diet Reduces LDL-C by 0.32 mmol/L vs Control Diet

A 6-week dietary intervention study in healthy human subjects directly compared a high-ALA diet (7% energy LA, 1.1% energy ALA) to a control diet (7% energy LA, 0.4% energy ALA). The ALA-enriched diet significantly reduced LDL cholesterol by 0.32 mmol/L (P = 0.024) relative to the control group, with concomitant decreases in total cholesterol and apolipoprotein B [1]. Notably, linoleic acid (LA) alone did not produce this effect, demonstrating a specific hypocholesterolemic action of ALA independent of the ALA:LA ratio.

Cardiovascular Lipid metabolism Nutritional science

Estradiol Glucuronidation Inhibition: ALA IC50 of 26.1 µM vs Linoleic Acid 33.1 µM

Alpha-linolenic acid inhibits estradiol 3-O-glucuronidation, a UGT-mediated phase II metabolic reaction, with an IC50 of 26.1 µM, which is 21% more potent than linoleic acid (IC50 33.1 µM) [1]. This differential inhibition profile extends across a panel of fatty acids, with ALA showing intermediate potency between arachidonic acid (22.7 µM) and linoleic acid (33.1 µM), indicating chain-length and unsaturation-dependent modulation of UGT activity.

Drug metabolism UGT enzymes Pharmacokinetics

GPR120 Agonist Activity: ALA EC50 of 2.6 µM Defines Omega-3 Signaling Potency

Alpha-linolenic acid acts as an agonist at the free fatty acid receptor 4 (GPR120), a G-protein coupled receptor implicated in anti-inflammatory and insulin-sensitizing effects, with an EC50 of 2.6 µM (2600 nM) [1]. While this represents lower potency than longer-chain omega-3 fatty acids such as EPA and DHA (which typically exhibit sub-micromolar EC50 values), it establishes ALA as a functionally active GPR120 ligand distinct from omega-6 fatty acids like linoleic acid, which do not robustly activate this receptor [2].

GPCR signaling Nutrient sensing Inflammation resolution

Optimized Application Scenarios for Linolenic Acid (463-40-1) Based on Differentiated Evidence


Inflammation Research Requiring Balanced COX-1/COX-2 Inhibition

Researchers studying inflammatory pathways where balanced cyclooxygenase inhibition is preferable should select alpha-linolenic acid over linoleic acid. ALA's COX-2/COX-1 ratio of 0.2, compared to LA's 0.007, provides a less COX-2-selective profile that may better recapitulate physiological fatty acid effects on eicosanoid balance [1]. This is particularly relevant for studies of osteoarthritis, vascular inflammation, and conditions where selective COX-2 inhibition is undesirable.

Preclinical Stroke and Neuroinflammation Models

Investigators conducting focal cerebral ischemia research should employ alpha-linolenic acid for its demonstrated 86% reduction in infarct volume and significant improvement in neurological deficit scores in the MCAO mouse model [1]. The neuroprotective effect is specific to ALA's TREK/TRAAK K-channel activation and is not observed with palmitic acid, making ALA the omega-3 fatty acid of choice for acute neuroprotection studies and stroke recovery interventions.

Cardiovascular Nutrition Studies Evaluating LDL Cholesterol Modulation

For human dietary intervention trials aimed at lowering LDL cholesterol, alpha-linolenic acid offers a distinct advantage over linoleic acid. The 0.32 mmol/L LDL-C reduction demonstrated in the high-ALA diet arm, absent in linoleic acid controls, provides a quantifiable endpoint for cardiovascular risk reduction studies [1]. This makes ALA the appropriate selection for research on plant-based omega-3 interventions and their lipid-modulating effects.

Drug Metabolism Studies Involving UGT Enzyme Interactions

Pharmaceutical scientists investigating fatty acid effects on phase II drug metabolism should utilize alpha-linolenic acid due to its differential UGT inhibition potency (IC50 26.1 µM) relative to linoleic acid (33.1 µM) [1]. This quantitative difference is meaningful for predicting drug-excipient interactions, modeling dietary fat effects on hormone disposition, and designing in vitro metabolism studies where fatty acid composition influences glucuronidation rates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linolenic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.